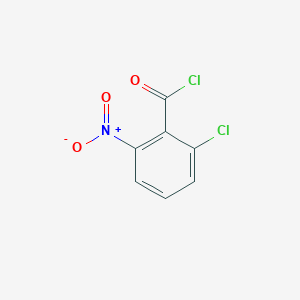

2-Chloro-6-nitrobenzoyl chloride

Overview

Description

2-Chloro-6-nitrobenzoyl chloride is an organic compound used as an intermediate for the synthesis of benzamidazoles . It appears as pale yellow crystals and is insoluble in water .

Synthesis Analysis

The synthesis of 2-Chloro-6-nitrobenzoyl chloride involves a multi-step reaction. The first step involves trichloroisocyanuric acid, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical, and sodium bromide at 40 °C for 12 hours. The second step involves triethylamine and bis (trichloromethyl) carbonate in 1,2-dichloro-ethane at 60 °C for 4 hours .Molecular Structure Analysis

The molecular formula of 2-Chloro-6-nitrobenzoyl chloride is C7H3Cl2NO3. It has an average mass of 220.010 Da and a monoisotopic mass of 218.949005 Da .Chemical Reactions Analysis

2-Nitrobenzyl chloride reacts with N-methyldiethanolamine and further reaction of the resulting quaternary diol with thionyl chloride at room temperature yields nitrobenzyl mustard quaternary salts .Physical And Chemical Properties Analysis

2-Chloro-6-nitrobenzoyl chloride is a solid substance with a melting point range of 44-48 °C . It has a boiling point of 127-133 °C at 13 hPa . The compound is insoluble in water but soluble in ethanol .Scientific Research Applications

Synthesis of Organic Compounds

2-Chloro-6-nitrobenzoyl chloride is used in synthesizing a variety of organic compounds. For instance, it has been involved in the synthesis of benzoxazoles, a class of compounds with potential applications in pharmaceuticals (Ünver et al., 2002). Additionally, it has been used to create iminocarbene ligands for palladium(II) complexes, which are significant in catalysis and organic synthesis (Frøseth et al., 2003).

Role in Analytical Chemistry

This chemical also finds applications in analytical chemistry. For example, it's used in a fluorophotometric method for determining nitrate, showcasing its role in environmental and water quality analysis (Nakano et al., 1977). Moreover, it's employed in the HPLC-UV analysis of phenol and related compounds in water, indicating its importance in monitoring environmental contaminants (Higashi, 2017).

Drug and Antiviral Research

In the realm of drug discovery and antiviral research, derivatives of 2-chloro-6-nitrobenzoyl chloride have shown potential. For instance, its derivatives have been evaluated for antiviral properties against human cytomegalovirus and herpes simplex virus (Zou et al., 1996). Furthermore, thiocarbamide derivatives derived from it have been explored for their anticancer properties, highlighting its significance in oncological research (Pandey et al., 2019).

Development of Sensing Technologies

This chemical is instrumental in developing new sensing technologies. For example, it has been used in creating nickel(II) selective potentiometric sensors, demonstrating its utility in analytical and environmental sensing applications (Gupta et al., 2000).

Safety And Hazards

properties

IUPAC Name |

2-chloro-6-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOKYCVNZRDIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-nitrobenzoyl chloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indole-1-carboxylic acid, 2-borono-5-[[[dimethyl(1-methylethyl)silyl]oxy]methyl]-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B3269114.png)

![1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B3269199.png)